molecular formula C9H8F2O B8554654 2-Allyl-4,6-difluorophenol

2-Allyl-4,6-difluorophenol

Cat. No. B8554654
M. Wt: 170.16 g/mol
InChI Key: RFVLMORJPYYODL-UHFFFAOYSA-N
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Patent
US06265434B1

Procedure details

3,5-difluorophenol (3.9 grams, 30 mmol), allyl bromide (3.4 mL, 39 mmol) and K2CO3 (12.4 grams, 90 mmol) were suspended in 75 mL acetone and the mixture was refluxed overnight. The mixture was diluted with water and extracted with EtOAc. The organic was dried over sodium sulfate and concentrated. 5.5 grams of crude allyl-3,5-difluorophenylether. The oil was heated to reflux for 6 h then cooled to room temperature. Flash chromatography (150 g silica, 1011 Hexane/EtOAc) afforded 5.2 grams (100%) of product. 1H NMR (400 MHz, CDCl3). δ 3.4 (d, 2H), 5.1-5.2 (m, 2H), 5.6 (s, 1H), 5.9-6.0 (m, 1H), 6.46.5 (m, 2H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](O)[CH:5]=[C:6]([F:8])[CH:7]=1.[CH2:10](Br)[CH:11]=[CH2:12].C([O-])([O-])=[O:15].[K+].[K+]>CC(C)=O.O>[CH2:10]([C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[C:5]=1[OH:15])[CH:11]=[CH2:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The oil was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C(=CC(=C1)F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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